Cas no 681169-01-7 (N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide)

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative with potential applications in medicinal chemistry and material science. Its structure features a carboxamide linkage to a 4-methoxyphenyl group, enhancing its electronic and steric properties. This compound is of interest due to its potential as a scaffold for bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The methoxy group contributes to improved solubility and metabolic stability, while the benzothiazole core offers rigidity and π-conjugation, useful for optoelectronic applications. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in pharmaceutical and materials research.
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide structure
681169-01-7 structure
Product name:N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
CAS No:681169-01-7
MF:C15H12N2O2S
MW:284.332982063293
CID:5904211
PubChem ID:712478

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide
    • 6-Benzothiazolecarboxamide, N-(4-methoxyphenyl)-
    • N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
    • Maybridge4_003812
    • Oprea1_580433
    • F0537-0356
    • HMS2851F23
    • KUC109891N
    • 681169-01-7
    • BRD-K34550012-001-01-3
    • MLS001182371
    • KSC-242-036-F
    • DTXSID001325768
    • HMS1531N06
    • CHEMBL1346125
    • Z28138730
    • SMR000568004
    • AKOS001046740
    • Inchi: 1S/C15H12N2O2S/c1-19-12-5-3-11(4-6-12)17-15(18)10-2-7-13-14(8-10)20-9-16-13/h2-9H,1H3,(H,17,18)
    • InChI Key: RJNWSUQYHYIZAF-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(NC3=CC=C(OC)C=C3)=O)=CC=C2N=C1

Computed Properties

  • Exact Mass: 284.06194880g/mol
  • Monoisotopic Mass: 284.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.5Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.359±0.06 g/cm3(Predicted)
  • Boiling Point: 386.1±22.0 °C(Predicted)
  • pka: 12.20±0.70(Predicted)

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0537-0356-2μmol
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
681169-01-7 90%+
2μmol
$57.0 2023-08-13
Life Chemicals
F0537-0356-40mg
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
681169-01-7 90%+
40mg
$140.0 2023-08-13
Life Chemicals
F0537-0356-15mg
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
681169-01-7 90%+
15mg
$89.0 2023-08-13
Life Chemicals
F0537-0356-100mg
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
681169-01-7 90%+
100mg
$248.0 2023-08-13
Life Chemicals
F0537-0356-5mg
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
681169-01-7 90%+
5mg
$69.0 2023-08-13
Life Chemicals
F0537-0356-1mg
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
681169-01-7 90%+
1mg
$54.0 2023-08-13
Life Chemicals
F0537-0356-2mg
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
681169-01-7 90%+
2mg
$59.0 2023-08-13
Life Chemicals
F0537-0356-10mg
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
681169-01-7 90%+
10mg
$79.0 2023-08-13
Life Chemicals
F0537-0356-5μmol
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
681169-01-7 90%+
5μmol
$63.0 2023-08-13
Life Chemicals
F0537-0356-20μmol
N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
681169-01-7 90%+
20μmol
$79.0 2023-08-13

Additional information on N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide

Recent Advances in the Study of N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS: 681169-01-7)

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide (CAS: 681169-01-7) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of cancer and neurodegenerative diseases. This research brief aims to summarize the latest findings related to this compound, providing a comprehensive overview for researchers and industry professionals.

The compound belongs to the benzothiazole class, which is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The presence of the 4-methoxyphenyl and carboxamide moieties in N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development. Recent synthetic approaches have optimized the yield and purity of this compound, facilitating further biological evaluations.

In vitro and in vivo studies have demonstrated that N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide exhibits potent inhibitory activity against certain kinases and proteases involved in cancer progression. For instance, it has been shown to selectively target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various malignancies. Additionally, its ability to cross the blood-brain barrier has sparked interest in its potential application for treating neurodegenerative disorders such as Alzheimer's disease.

Recent preclinical trials have highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and low toxicity. However, challenges remain in optimizing its selectivity and minimizing off-target effects. Structural modifications and formulation strategies are currently being explored to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials.

In conclusion, N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide represents a promising scaffold for the development of novel therapeutics. Its multifaceted biological activities and manageable safety profile position it as a valuable candidate for further investigation. Future research should focus on elucidating its precise mechanisms of action and exploring its potential in combination therapies. This brief underscores the importance of continued investment in the study of this compound to unlock its full therapeutic potential.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.